2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Overview
Description
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a furan ring substituted with a bromine atom, a phenylprop-2-enoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid typically involves multiple steps:
Synthesis of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid.
Formation of the amide bond: The 5-bromofuran-2-carboxylic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling with benzoic acid derivative: The amide is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: New compounds where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms or protein interactions.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(E)-2-[(5-chlorofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
- 2-[[(E)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid
Uniqueness
The presence of the bromine atom in 2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid can significantly influence its reactivity and interactions compared to its analogs with different substituents. This can lead to unique properties and applications, particularly in medicinal chemistry where halogenated compounds often exhibit enhanced biological activity.
Properties
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O5/c22-18-11-10-17(29-18)20(26)24-16(12-13-6-2-1-3-7-13)19(25)23-15-9-5-4-8-14(15)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGYNCBXQHTYBY-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2C(=O)O)/NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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